4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of the pyrazolo[3,4-d]pyrimidine core is a key feature that contributes to its biological activity .
Preparation Methods
The synthesis of 1-benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.
Attachment of the piperazine ring: The final step involves the coupling of the piperazine ring to the pyrazolo[3,4-d]pyrimidine core, often through a nucleophilic substitution or condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
1-Benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but often include various substituted derivatives of the original compound .
Scientific Research Applications
1-Benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications as a kinase inhibitor, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1-Benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, but differ in their substituents, which can affect their potency and selectivity.
Fluorophenyl-substituted compounds: These compounds have a fluorophenyl group, which contributes to their biological activity and pharmacokinetic properties.
Piperazine-containing compounds: The presence of the piperazine ring is a common feature in many biologically active compounds, contributing to their solubility and bioavailability.
The uniqueness of 1-benzyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine lies in its specific combination of these structural features, which enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H21FN6 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21FN6/c23-18-6-8-19(9-7-18)29-22-20(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
InChI Key |
RNOCGEOBJSIZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
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